Superior Theoretical Corrosion Inhibition Potential Over 2-Aminopyrazine (AP)
In a direct head-to-head computational comparison, 3-Aminopyrazine-2-thiol (APT) demonstrates a significantly smaller HOMO-LUMO energy gap (ΔE) than 2-aminopyrazine (AP), indicating higher chemical reactivity and better electron donation to the metal surface, a key predictor of corrosion inhibition efficiency. This is supported by multiple quantum chemical parameters [1]. Notably, the DFT and MD simulation results were validated by consistency with existing experimental inhibition data for the comparators AP and 2-amino-5-bromopyrazine (ABP) [1].
| Evidence Dimension | Energy Gap (ΔE = ELUMO - EHOMO) |
|---|---|
| Target Compound Data | 2.91 eV |
| Comparator Or Baseline | 2-aminopyrazine (AP): 4.57 eV |
| Quantified Difference | APT exhibits a 36.3% lower energy gap compared to AP, suggesting superior reactivity. |
| Conditions | B3LYP/6-31G+(d,p) level of theory, gas phase, as reported in the 2016 computational study [1]. |
Why This Matters
A lower ΔE value is a strong theoretical indicator of easier electron transfer to the metal surface, translating to higher corrosion inhibition efficiency, which allows a scientific user to select APT over AP for formulation under this design hypothesis.
- [1] Saha, S. K., Hens, A., Murmu, N. C., & Banerjee, P. (2016). A comparative density functional theory and molecular dynamics simulation studies of the corrosion inhibitory action of two novel N-heterocyclic organic compounds along with a few others over steel surface. Journal of Molecular Liquids, 215, 486-495. View Source
